molecular formula C8H9NOS B2594051 4-Methylsulfanyl-benzaldehyde oxime CAS No. 1817768-41-4

4-Methylsulfanyl-benzaldehyde oxime

Cat. No.: B2594051
CAS No.: 1817768-41-4
M. Wt: 167.23
InChI Key: TVMICSMBUZCYHJ-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-benzaldehyde oxime is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a benzaldehyde group substituted with a methylsulfanyl group at the para position and an oxime functional group. This compound appears as a colorless to pale yellow crystalline solid or powder and is soluble in polar solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylsulfanyl-benzaldehyde oxime can be synthesized through the reaction of 4-methylsulfanyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity, potentially using continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfanyl-benzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

4-Methylsulfanyl-benzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methylsulfanyl and oxime functional groups, which confer distinct chemical reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMICSMBUZCYHJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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